molecular formula C17H21N3OS B3015778 N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860611-35-4

N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide

Cat. No.: B3015778
CAS No.: 860611-35-4
M. Wt: 315.44
InChI Key: CTEWFSJFJOWRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide” is a chemical compound with the molecular formula C17H21N3OS . It’s a complex organic molecule that may have potential applications in various fields.

Scientific Research Applications

Allosteric Modulation and Cannabinoid Receptor Research

  • Indole-2-carboxamides as Allosteric Modulators : Research has shown that certain indole-2-carboxamides, which share structural similarities with N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide, are effective allosteric modulators of the cannabinoid type 1 receptor (CB1). These compounds have specific structural requirements for allosteric modulation of CB1, such as chain length and electron withdrawing groups, impacting their binding affinity and cooperativity (Khurana et al., 2014).

Synthesis and Bioactivity Studies

  • Synthesis of Novel Derivatives for Dynamin GTPase Inhibition : A focused library development of a compound structurally related to this compound confirmed the importance of the tertiary dimethylamino-propyl moiety for the inhibition of dynamin GTPase. This research is crucial in understanding the synthesis of compounds with potential applications in cell biology and medicine (Gordon et al., 2013).

Antitumor and Anticonvulsant Activity

  • Antitumor and Anticonvulsant Applications : Several studies have explored the antitumor and anticonvulsant properties of compounds related to this compound. One study synthesized derivatives of thieno[3',2':4,5]thieno[2,3-c]quinolones and found them to exhibit cytostatic activities against various malignant cell lines (DoganKoruznjak et al., 2002). Another study on tetracyclic indole derivatives showed good anticonvulsant activity, demonstrating the therapeutic potential of these compounds (Stanton & Ackerman, 1983).

Other Applications

  • Synthesis for Pharmcokinetic Studies : A compound structurally related to this compound was synthesized for pharmacokinetic studies, highlighting its potential use in drug development and understanding drug behavior in biological systems (Giraud et al., 2000).

  • Microwave-Assisted Synthesis and LCST-Behavior : Research on microwave-assisted synthesis of related compounds and their LCST (lower critical solution temperature) behavior in water indicates potential applications in material science and drug delivery systems (Schmitz & Ritter, 2007).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-methylthieno[2,3-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-19(2)10-6-9-18-16(21)15-11-13-12-7-4-5-8-14(12)20(3)17(13)22-15/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEWFSJFJOWRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.